molecular formula C11H18O2 B13625418 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid

3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid

Katalognummer: B13625418
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: HIAKQFHYQXXNST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, specifically a norbornane framework, which is a common motif in organic chemistry due to its rigidity and unique reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as methyl acrylate, under thermal conditions, yields the bicyclic intermediate. This intermediate can then be subjected to further functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its rigid structure and functional groups make it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H18O2/c1-7(11(12)13)4-10-6-8-2-3-9(10)5-8/h7-10H,2-6H2,1H3,(H,12,13)

InChI-Schlüssel

HIAKQFHYQXXNST-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1CC2CCC1C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.